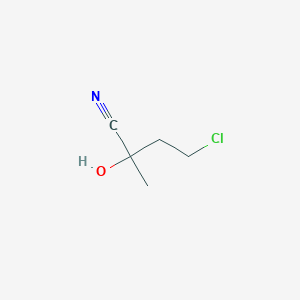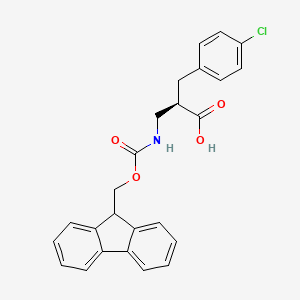
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-chlorobenzyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-chlorobenzyl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a chlorobenzyl moiety, and a propanoic acid backbone. This compound is often used in peptide synthesis due to its ability to protect amino groups during the formation of peptide bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-chlorobenzyl)propanoic acid typically involves multiple steps:
Fmoc Protection: The amino group of the starting material is protected using the Fmoc group. This is usually achieved by reacting the amino compound with Fmoc-Cl in the presence of a base such as sodium carbonate.
Chlorobenzyl Addition: The protected amino compound is then reacted with 4-chlorobenzyl bromide in the presence of a base like potassium carbonate to introduce the chlorobenzyl group.
Final Assembly: The intermediate is then coupled with a propanoic acid derivative under conditions that facilitate the formation of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and large-scale reactors ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group.
Reduction: Reduction reactions can target the chlorobenzyl moiety, converting it to a benzyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorobenzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-chlorobenzyl)propanoic acid is primarily used in peptide synthesis. The Fmoc group protects the amino group during peptide bond formation, allowing for the sequential addition of amino acids.
Biology
In biological research, this compound is used to study protein interactions and enzyme mechanisms. Its ability to form stable peptide bonds makes it valuable in the synthesis of peptide-based inhibitors and probes.
Medicine
In medicine, the compound is explored for its potential in drug development. Peptide-based drugs synthesized using this compound can target specific proteins and pathways, offering therapeutic benefits.
Industry
Industrially, the compound is used in the production of peptide-based materials and coatings. Its stability and reactivity make it suitable for various applications, including biomedical devices and sensors.
Mecanismo De Acción
The mechanism of action of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-chlorobenzyl)propanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group prevents unwanted reactions at the amino group, allowing for the selective formation of peptide bonds. The chlorobenzyl moiety can interact with various molecular targets, influencing the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-benzylpropanoic acid: Similar structure but lacks the chlorine atom.
®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-methylbenzyl)propanoic acid: Similar structure with a methyl group instead of chlorine.
®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-nitrobenzyl)propanoic acid: Similar structure with a nitro group instead of chlorine.
Uniqueness
The presence of the chlorine atom in ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-chlorobenzyl)propanoic acid imparts unique reactivity and stability compared to its analogs. The chlorine atom can participate in various chemical reactions, enhancing the compound’s versatility in synthetic applications.
Propiedades
Número CAS |
1260618-72-1 |
|---|---|
Fórmula molecular |
C25H22ClNO4 |
Peso molecular |
435.9 g/mol |
Nombre IUPAC |
(2R)-2-[(4-chlorophenyl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C25H22ClNO4/c26-18-11-9-16(10-12-18)13-17(24(28)29)14-27-25(30)31-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,17,23H,13-15H2,(H,27,30)(H,28,29)/t17-/m1/s1 |
Clave InChI |
QLSXVPCWQQGLDI-QGZVFWFLSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@@H](CC4=CC=C(C=C4)Cl)C(=O)O |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CC4=CC=C(C=C4)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


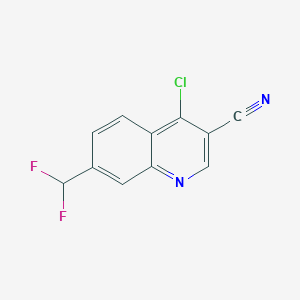
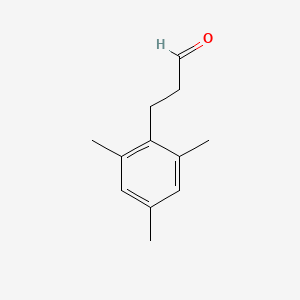
![2-(4-fluoro-3-methylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B12949763.png)

![2-(Difluoromethyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B12949781.png)
![3-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine](/img/structure/B12949788.png)

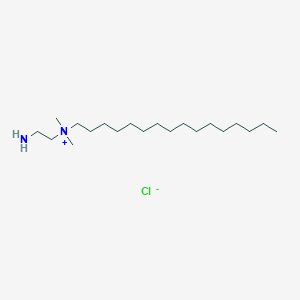
![1-(Bromomethyl)bicyclo[3.2.1]octane](/img/structure/B12949799.png)

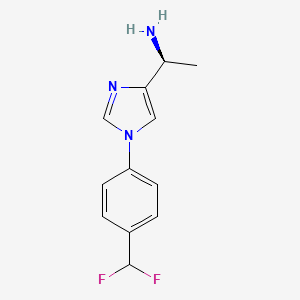
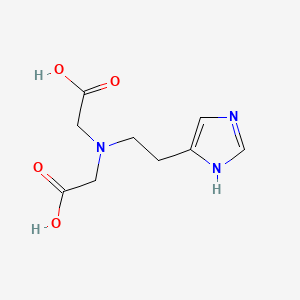
![1-{2-[(2-Phenylethyl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B12949835.png)
